N-phenyl-3-dibenzothiophenamine
Description
Evolution of Dibenzothiophene (B1670422) Derivatives in Organic Electronic Systems
Dibenzothiophene (DBT), a sulfur-containing heterocyclic compound, has a rich history in organic electronics that stems from its desirable electronic properties and high thermal stability. researchgate.net Its rigid and planar structure facilitates intermolecular interactions, which are crucial for efficient charge transport. researchgate.net Initially, research into thiophene-based materials focused on linear oligothiophenes and polythiophenes. nih.gov However, the embedded thiophene (B33073) within the dibenzothiophene structure offers distinct advantages, including a higher triplet energy, which is a critical parameter in the design of host materials for phosphorescent OLEDs. nih.gov
The synthetic versatility of the dibenzothiophene core allows for the strategic introduction of various functional groups at different positions, enabling the fine-tuning of its electronic properties. researchgate.netnih.gov For instance, the introduction of aryl groups at the 2 and 8 positions has been shown to alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the charge injection and transport characteristics of the material. nih.gov
In recent years, dibenzothiophene derivatives have gained significant attention as key components in thermally activated delayed fluorescence (TADF) emitters. nih.govbeilstein-journals.org In these systems, the dibenzothiophene unit can act as either an electron-donating or electron-accepting moiety, depending on the other functional groups present in the molecule. For example, dibenzothiophene-S,S-dioxide, an oxidized form of DBT, is a potent electron acceptor and has been used to construct highly efficient blue and green TADF emitters. beilstein-journals.org The ability to modify the electronic nature of the DBT core has been instrumental in the development of third-generation OLEDs that can theoretically achieve 100% internal quantum efficiency.
Furthermore, dibenzothiophene-based materials have proven to be effective hole transport materials (HTMs) in perovskite solar cells. nih.govnih.gov Their good film-forming properties and appropriate energy levels allow for efficient extraction of holes from the perovskite layer, contributing to high power conversion efficiencies. nih.govnih.gov The evolution of dibenzothiophene derivatives from simple building blocks to highly functionalized components in state-of-the-art electronic devices underscores their importance in the ongoing advancement of organic electronics. mdpi.com
Significance of N-Arylamine Moieties in Organic Semiconductor Architectures
N-arylamine moieties, particularly triphenylamine (B166846) and its derivatives, are cornerstone components in the design of organic semiconductors due to their excellent hole-transporting capabilities. The nitrogen atom's lone pair of electrons can effectively delocalize over the aromatic rings, leading to a high-lying HOMO energy level, which facilitates hole injection from common anodes like indium tin oxide (ITO). This property has led to their widespread use as hole injection and transport layers in OLEDs.
The propeller-like, non-planar geometry of many N-arylamine derivatives helps to prevent crystallization in thin films, leading to the formation of stable amorphous glasses. This morphological stability is crucial for the longevity and reliability of organic electronic devices. However, the bond between the carbon and nitrogen atoms in arylamines can be relatively weak, and its dissociation has been identified as a potential degradation pathway in operating OLEDs. researchgate.netuobaghdad.edu.iq
In the context of donor-acceptor molecules for TADF applications, N-arylamine units serve as powerful electron donors. nih.govrsc.org When coupled with an electron-accepting core, they promote the formation of a charge-transfer excited state, which is essential for the TADF mechanism. The spatial separation of the HOMO and LUMO, a key feature of these donor-acceptor architectures, leads to a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small ΔEST allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, thereby harvesting the triplet excitons for light emission.
The versatility of N-arylamine moieties extends to their use in perovskite solar cells, where they are integral to the molecular structure of many state-of-the-art hole transport materials. nih.govmdpi.com For example, the benchmark HTM, spiro-OMeTAD, features N,N-di-p-methoxyphenylamine units. The ability to modify the electronic properties of the arylamine through substitution on the phenyl rings allows for precise tuning of the energy levels to match that of the perovskite absorber layer, ensuring efficient hole extraction and high device performance. mdpi.com
Positioning of N-phenyl-3-dibenzothiophenamine within Contemporary Optoelectronic Research Frameworks
This compound represents a strategic molecular design that combines the advantageous properties of both the dibenzothiophene core and the N-arylamine moiety. This specific linkage at the 3-position of the dibenzothiophene ring is significant. Unlike the more commonly functionalized 2 and 8 positions, substitution at the 3 (and 7) position can lead to different electronic and morphological characteristics.
Based on the established roles of its constituent parts, this compound is primarily positioned as a promising candidate for applications as a hole transport material and as a building block for TADF emitters.
As a Hole Transport Material:
The N-phenylamine group endows the molecule with inherent hole-transporting capabilities. The dibenzothiophene core, with its high thermal stability and good film-forming properties, provides a robust scaffold. The combination of these two units suggests that this compound could function as a stable and efficient hole transport material in both OLEDs and perovskite solar cells. The exact energy levels (HOMO and LUMO) would need to be experimentally determined to assess its suitability for specific device architectures.
As a Component in TADF Emitters:
In the framework of TADF materials, this compound can be considered a donor-acceptor molecule. The N-phenylamine unit acts as the electron donor, while the dibenzothiophene core can be considered a weak acceptor. To create a more efficient TADF emitter, the dibenzothiophene core could be further functionalized with strong electron-withdrawing groups, or this compound itself could be used as a donor moiety to be attached to a stronger acceptor core. The relatively rigid connection between the donor and acceptor units in this compound could lead to a small ΔEST, a prerequisite for efficient TADF.
The photochemistry of a related compound, N-phenyl dibenzothiophene sulfoximine (B86345), has been studied, revealing that the S-N bond can undergo photocleavage. nih.gov While the sulfoximine group introduces different reactivity, this research highlights the potential for photochemical reactions involving the linkage between the dibenzothiophene and N-phenylamine units, a factor that would need to be considered in device stability studies.
To illustrate the typical properties of materials in this class, the following table presents data for related dibenzothiophene-based hole transport materials and TADF emitters.
| Compound Name | HOMO (eV) | LUMO (eV) | Application | Reference |
| TPA-DBTDO-DTPA | -5.35 | -3.01 | Hole Transport Material (PSC) | nih.gov |
| mDBF | -5.23 | - | Hole Transport Material (PSC) | mdpi.com |
| bDBF | -5.18 | - | Hole Transport Material (PSC) | mdpi.com |
| tDBF | -5.15 | - | Hole Transport Material (PSC) | mdpi.com |
| 3ASOA | - | - | TADF Emitter (OLED) | chemrxiv.org |
| 4ASOA | - | - | TADF Emitter (OLED) | chemrxiv.org |
Structure
3D Structure
Properties
Molecular Formula |
C18H13NS |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-phenyldibenzothiophen-3-amine |
InChI |
InChI=1S/C18H13NS/c1-2-6-13(7-3-1)19-14-10-11-16-15-8-4-5-9-17(15)20-18(16)12-14/h1-12,19H |
InChI Key |
DUGUHFXDUFGEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for N Phenyl 3 Dibenzothiophenamine and Analogues
Strategic Precursor Synthesis and Functionalization Pathways
The journey towards N-phenyl-3-dibenzothiophenamine begins with the synthesis of the foundational precursor, 3-aminodibenzothiophene. One established route to this intermediate involves a multi-step sequence starting from dibenzothiophene (B1670422). This process typically includes an electrophilic substitution reaction, such as nitration, to introduce a nitro group at the 3-position. The resulting 3-nitrodibenzothiophene (B12092258) is then subjected to a reduction reaction to convert the nitro group into the desired amine functionality, yielding 3-aminodibenzothiophene.
Alternatively, functionalization of pre-existing dibenzothiophene derivatives can provide a pathway to the 3-amino-substituted core. For instance, the Sandmeyer reaction offers a viable route starting from 3-aminodibenzothiophene, which can be diazotized and subsequently converted to various functional groups, although this is more relevant for creating analogues than the precursor itself. nih.gov The synthesis of a mixture of dibenzothiophene-based isatins from 3-aminodibenzothiophene has been reported, showcasing the reactivity of this precursor. nih.gov
Transition Metal-Catalyzed N-Arylation Reactions
The key step in the synthesis of this compound is the N-arylation of 3-aminodibenzothiophene with a phenyl source, typically an aryl halide. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely employed methods for this transformation.
Palladium-Mediated Cross-Coupling Approaches
The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation and is a highly effective method for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. In the context of synthesizing the target molecule, 3-aminodibenzothiophene would be reacted with an aryl halide like iodobenzene (B50100) or bromobenzene (B47551) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands often providing the best results. The reaction is typically carried out in an inert solvent such as toluene (B28343) or dioxane at elevated temperatures.
Table 1: Representative Conditions for Palladium-Mediated N-Arylation of 3-Aminodibenzothiophene
| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Iodobenzene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High |
| 2 | Bromobenzene | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | Good |
| 3 | Chlorobenzene | Pd(OAc)₂ | RuPhos | LHMDS | Toluene | 120 | Moderate |
Note: This table presents hypothetical data based on typical conditions for Buchwald-Hartwig amination of related heterocyclic amines. Actual yields may vary.
Copper-Promoted Intramolecular Cyclization Strategies
The Ullmann condensation, a classical copper-catalyzed N-arylation reaction, provides an alternative route to this compound. This method typically requires harsher reaction conditions compared to palladium-catalyzed methods, including higher temperatures and the use of stoichiometric amounts of copper or a copper salt. The reaction involves the coupling of 3-aminodibenzothiophene with an aryl halide, often in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
Modern modifications of the Ullmann reaction utilize catalytic amounts of copper in combination with ligands such as 1,10-phenanthroline (B135089) or various diamines, which can lead to improved yields and milder reaction conditions. For instance, the copper(I)-catalyzed Ullmann C-N coupling has been successfully applied for the synthesis of N-substituted dibenzothiophene derivatives. researchgate.net
Table 2: Representative Conditions for Copper-Promoted N-Arylation of 3-Aminodibenzothiophene
| Entry | Aryl Halide | Copper Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Iodobenzene | CuI | 1,10-Phenanthroline | K₂CO₃ | NMP | 150 | Good |
| 2 | Bromobenzene | Cu₂O | None | Cs₂CO₃ | DMF | 160 | Moderate |
| 3 | Iodobenzene | Cu Powder | None | K₃PO₄ | Pyridine | 180 | Fair |
Note: This table presents hypothetical data based on typical conditions for Ullmann condensation of related heterocyclic amines. Actual yields may vary.
Development of Green Chemistry Approaches in Amine Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for diarylamines. The focus is on reducing waste, using less hazardous reagents, and improving energy efficiency. In the context of synthesizing this compound, several green approaches can be considered.
The use of catalytic systems with high turnover numbers and the ability to operate in more environmentally benign solvents are key areas of research. For palladium-catalyzed reactions, the development of highly active catalysts allows for lower catalyst loadings, reducing the amount of residual metal in the product. The use of water as a reaction medium or the implementation of solvent-free reaction conditions are also attractive green alternatives.
Furthermore, catalyst recycling is a significant aspect of green chemistry. The use of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports can facilitate their separation and reuse, thereby reducing waste and cost.
Process Optimization and Scalability Considerations in Laboratory Synthesis
The transition from a laboratory-scale synthesis to a larger-scale production of this compound requires careful process optimization. Key parameters that need to be considered include reaction concentration, temperature, reaction time, and the stoichiometry of the reactants.
For transition metal-catalyzed reactions, the choice and loading of the catalyst and ligand are critical for achieving high efficiency and minimizing costs on a larger scale. The purification of the final product is another important consideration. Developing crystallization procedures to isolate the product can be more scalable and environmentally friendly than chromatographic methods.
Safety is also a paramount concern in process scale-up. The thermal stability of reactants and intermediates, as well as the potential for exothermic reactions, must be thoroughly evaluated. The use of less hazardous solvents and reagents is also a key factor in ensuring a safe and scalable process.
Computational and Theoretical Investigations of N Phenyl 3 Dibenzothiophenamine
Quantum Chemical Studies via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By approximating the many-body electron problem, DFT allows for the calculation of various molecular properties, including the energies and shapes of frontier molecular orbitals (FMOs), which are crucial for understanding a molecule's electronic behavior.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a material.
For N-phenyl-3-dibenzothiophenamine, the HOMO is expected to be localized primarily on the electron-rich N-phenylamine moiety. The nitrogen lone pair and the π-system of the phenyl ring contribute significantly to the HOMO level. The dibenzothiophene (B1670422) unit, with its sulfur atom, also contributes to the delocalized π-system of the HOMO. Conversely, the LUMO is anticipated to be distributed across the fused aromatic rings of the dibenzothiophene core, which acts as the primary electron-accepting part of the molecule. This spatial separation of HOMO and LUMO is a characteristic feature of many donor-acceptor molecules and is indicative of intramolecular charge transfer (ICT) upon excitation.
Based on studies of similar dibenzothiophene-based hole transport materials, the HOMO-LUMO gap of this compound is expected to be in a range suitable for applications in organic electronics. nih.gov A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum.
Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.4 to -5.8 |
| LUMO Energy | -1.8 to -2.2 |
| HOMO-LUMO Gap | 3.2 to 3.8 |
| Note: These values are illustrative and based on trends observed in similar dibenzothiophene derivatives. Actual values would require specific DFT calculations. |
Electronic Structure Characterization and Charge Distribution
The electronic structure of this compound is characterized by the interplay between the electron-donating N-phenylamine group and the electron-accepting dibenzothiophene core. This donor-acceptor architecture leads to a polarized ground state. A Natural Bond Orbital (NBO) analysis, a common computational technique, would likely reveal a net positive charge on the nitrogen atom and a delocalized negative charge on the dibenzothiophene moiety, further supporting the charge-separated nature of the molecule. This inherent charge distribution influences the molecule's dipole moment and its interactions with neighboring molecules in the solid state.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is instrumental in understanding the absorption and emission properties of materials, which are vital for applications in OLEDs and other optoelectronic devices.
Elucidation of Electronic Transition Nature
The electronic transitions in this compound are expected to be dominated by π-π* and intramolecular charge transfer (ICT) transitions. The lowest energy absorption band in the UV-visible spectrum would likely correspond to the HOMO → LUMO transition. Given the spatial separation of these orbitals, this transition would have significant ICT character, where electron density moves from the N-phenylamine donor to the dibenzothiophene acceptor. Higher energy transitions may involve localized π-π* excitations within the dibenzothiophene or phenyl moieties.
Table 2: Predicted Electronic Transitions for this compound (Illustrative Data)
| Transition | Wavelength (nm) | Oscillator Strength | Nature of Transition |
| S0 → S1 | 350-400 | Moderate | HOMO → LUMO (ICT) |
| S0 → S2 | 300-350 | High | π → π* (Localized) |
| Note: These values are illustrative and based on TD-DFT studies of analogous compounds. |
Characterization of Singlet and Triplet Excited States
In organic molecules, electronic excitations can lead to either singlet (S) or triplet (T) excited states, depending on the spin of the electrons. For OLED applications, the relative energies of the singlet and triplet states are of paramount importance. The energy difference between the lowest singlet (S1) and lowest triplet (T1) excited states (ΔE_ST) is a key factor in determining the efficiency of intersystem crossing (ISC) and reverse intersystem crossing (RISC), the latter being crucial for thermally activated delayed fluorescence (TADF).
For this compound, the S1 state would be an ICT state. The corresponding T1 state is also expected to have significant ICT character. A small ΔE_ST is desirable for efficient RISC. Computational studies on similar donor-acceptor molecules have shown that the spatial separation of HOMO and LUMO can lead to a small ΔE_ST. Therefore, this compound could potentially be a candidate for a TADF emitter, although specific calculations are needed to confirm this.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and how it packs in the solid state.
The dihedral angle between the phenyl ring and the dibenzothiophene plane is a key conformational parameter. This angle can significantly influence the degree of electronic coupling between the donor and acceptor moieties, thereby affecting the charge transport and photophysical properties. MD simulations can explore the potential energy surface associated with the rotation around the C-N bond, identifying the most stable conformations.
In the solid state, intermolecular interactions such as π-π stacking and van der Waals forces govern the molecular packing. MD simulations can predict the bulk morphology, which is crucial for charge transport in thin films. By simulating a system of multiple molecules, it is possible to calculate parameters like the radial distribution function, which provides information about the local ordering and packing density. These simulations are essential for understanding how the molecular structure translates to macroscopic material properties.
Theoretical Evaluation of Charge Transfer Integrals and Reorganization Energies
The efficiency of charge transport in organic materials is fundamentally governed by two key parameters: the charge transfer integral (or electronic coupling) and the reorganization energy. Computational chemistry provides powerful tools to evaluate these parameters, offering insights into the intrinsic charge transport capabilities of a molecule.
The charge transfer integral (V) quantifies the electronic coupling between adjacent molecules in a material. A larger charge transfer integral facilitates more efficient charge hopping between molecules, leading to higher charge mobility. This parameter is highly sensitive to the intermolecular geometry, including the distance and relative orientation of the molecules in the solid state. Computational methods, such as those based on density functional theory (DFT), can be employed to calculate the charge transfer integral for different molecular packing arrangements. For instance, in studies of triphenylamine-based hole transport materials, electronic coupling is often calculated for dimer configurations to understand the potential for charge transfer. frontiersin.org
The reorganization energy (λ) represents the energy required for a molecule to adjust its geometry upon gaining or losing a charge. It is composed of two components: the internal reorganization energy (λ_i), which arises from the relaxation of the molecular geometry of a single molecule, and the external reorganization energy (λ_e), which is associated with the polarization of the surrounding medium. A lower reorganization energy is desirable for efficient charge transport, as it signifies a smaller energy barrier for a charge to move from one molecule to another.
Computational studies on various organic semiconductors have demonstrated that the reorganization energy for hole transport (λ_h) is often lower than that for electron transport (λ_e) in many hole-transporting materials, indicating a preference for hole conduction. frontiersin.org For example, in a theoretical study of triphenylamine (B166846) derivatives, it was found that for most of the analyzed compounds, the hole transport reorganization energy was lower than the electron transport reorganization energy, suggesting they would primarily function as hole conductors. frontiersin.org DFT calculations are a common approach to determine these reorganization energies.
Interactive Table: Calculated Reorganization Energies for Selected Hole Transport Materials
| Compound Family | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Primary Charge Transport |
| Triphenylamine Derivatives | Lower values | Higher values | Hole |
| N-substituted 2,6-diphenylanthracene (B1340685) | Smaller values observed with N-doping | - | Hole |
Note: The data presented is based on general findings for the specified compound families and not for this compound specifically, as direct data was not available in the cited literature.
Computational Protocols for Rational Molecular Design in Organic Electronics
The rational design of new organic materials with enhanced performance is a cornerstone of advancing organic electronics. Computational protocols play a pivotal role in this process by enabling the prediction of molecular properties before their synthesis, thereby saving time and resources. These protocols typically involve a multi-step approach, starting from the molecular level and extending to the bulk material properties.
A common computational workflow begins with the geometry optimization of the ground state of the molecule using methods like DFT. This provides the most stable molecular structure. Subsequently, frontier molecular orbital (FMO) analysis is performed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energies are crucial for assessing the potential of a material for charge injection and transport in a device, as well as its stability. For instance, the rational design of small molecular electron donors based on a dibenzothiophene core involved the simulation of HOMO and LUMO energy levels using the DFT/B3LYP method to optimize their photovoltaic properties. researchgate.net
Time-dependent DFT (TD-DFT) is then often used to simulate the electronic absorption and emission spectra of the molecule. This allows for the prediction of the material's photophysical properties, such as its color and luminescence efficiency. For example, TD-DFT calculations on nitrogen-substituted 2,6-diphenylanthracene derivatives showed characteristic peaks that indicated the potential for tunable green emission through chemical modification.
To assess the charge transport characteristics, the reorganization energies and charge transfer integrals are calculated as described in the previous section. By systematically modifying the molecular structure, for example, by introducing different functional groups, computational chemists can screen a large number of candidate molecules and identify those with the most promising properties for a specific application. This approach of rational design has been successfully applied to various classes of organic materials, including derivatives of dibenzothiophene for use in PHOLEDs. researchgate.net
Furthermore, computational studies can investigate the impact of molecular packing on the material's properties. Molecular dynamics (MD) simulations can be used to predict the bulk morphology of the material, which can then be used to calculate charge transport properties in a more realistic solid-state environment. This comprehensive computational approach, from single-molecule properties to bulk characteristics, provides a powerful framework for the rational design of next-generation organic electronic materials.
Charge Transport Phenomena in N Phenyl 3 Dibenzothiophenamine Based Materials
Mechanisms of Charge Carrier Transport in Disordered Organic Solids
Charge transport in amorphous organic materials like N-phenyl-3-dibenzothiophenamine is fundamentally different from that in crystalline inorganic semiconductors. Instead of moving through well-defined energy bands, charge carriers (holes and electrons) "hop" between localized states. arxiv.orgnih.gov This process is heavily influenced by the inherent structural and energetic disorder within the material. aps.org
The dominant mechanism for charge transport in disordered organic semiconductors is thermally assisted hopping between localized molecular sites. researchgate.net Several models have been developed to describe this phenomenon, with the Gaussian Disorder Model (GDM) being one of the most widely used. aps.org The GDM posits that charge carriers hop through a density of states (DOS) that has a Gaussian distribution, which arises from the structural disorder of the material. aps.org
Another relevant concept is the small polaron model, where the charge carrier and its associated local lattice distortion (a polaron) move together as a single entity. At sufficiently high temperatures, the jump rate in this model can be described by a Marcus-type expression. aps.org More advanced models aim to unify the concepts of energetic disorder and polaronic effects to provide a more comprehensive description of hopping transport. aps.orgaip.org A competitive hopping model further explains that carriers in higher energy states have a greater probability of hopping, with the temperature dependence of mobility (µ) often following a non-Arrhenius relationship (lg(µ) ∝ T⁻²). rsc.orgrsc.org
Traps are categorized as shallow or deep. Carriers captured in shallow traps can be thermally re-excited into transport states, while those in deep traps are more likely to be permanently lost to recombination events. mdpi.com The density and energetic depth of these trap states fundamentally dictate the dominant charge transport regime. mdpi.comresearchgate.net In materials with high trap densities, transport is dominated by hopping between these localized states. mdpi.com The presence of grain boundaries in polycrystalline films is a significant source of localized trap states that can disrupt current flow. mdpi.comacs.org
Investigation of Bipolar Charge Transport Characteristics
Materials that can efficiently transport both holes and electrons are known as bipolar materials and are highly desirable for various organic electronic devices. ingentaconnect.comrsc.org The ability of a material to conduct both types of charge carriers is crucial for achieving balanced charge injection and transport, which is a prerequisite for efficient charge recombination in organic light-emitting diodes (OLEDs). arxiv.org
Dibenzothiophene (B1670422) derivatives have been investigated as potential bipolar host materials. ingentaconnect.com By chemically modifying the core dibenzothiophene structure, for instance by attaching electron-donating and electron-accepting moieties, it is possible to tune the frontier molecular orbital (HOMO and LUMO) energy levels. ingentaconnect.comnih.gov This molecular engineering approach allows for the design of materials with balanced hole and electron injection and transport properties. ingentaconnect.com Studies on blends of different organic semiconductors, such as poly(3-hexyl thiophene) and fullerene derivatives, have demonstrated that bipolar transport can be observed and that the mobility of both holes and electrons is dependent on the composition of the blend. arxiv.org
Role of Molecular Packing and Film Morphology on Charge Mobility
The arrangement of molecules in the solid state, referred to as molecular packing, is of utmost importance for the charge transport properties of organic semiconductors. rsc.orgrsc.org The efficiency of charge hopping between adjacent molecules is highly sensitive to their relative orientation and distance, which directly impacts the electronic coupling between them. rsc.orgkit.edu
Experimental Techniques for Charge Carrier Mobility Determination
A variety of experimental techniques are employed to measure the charge carrier mobility in organic semiconductors. Each method has its own set of advantages, disadvantages, and specific requirements. scribd.comfluxim.comrsc.org
Some of the most common techniques include:
Time-of-Flight (TOF): This technique involves generating charge carriers near one electrode with a pulse of light and measuring the time they take to drift across the material under an applied electric field. It allows for the separate measurement of electron and hole mobilities. tsijournals.comresearchgate.net
Space-Charge-Limited Current (SCLC): In this steady-state method, the current-voltage characteristics of a single-carrier device are analyzed. At a sufficiently high voltage, the current becomes limited by the buildup of space charge, and the mobility can be extracted from the current-voltage relationship using the Mott-Gurney law. fluxim.comresearchgate.net
Field-Effect Transistor (FET): The mobility can be determined from the transfer characteristics of an organic field-effect transistor (OFET). This method measures the charge transport along the semiconductor-insulator interface. acs.orgscribd.comtsijournals.com
Dark Injection Transient (DIT) and Charge Extraction by Linearly Increasing Voltage (CELIV): These are transient techniques that provide information on charge carrier mobility and trapping. fluxim.com
Flash-Photolysis Time-Resolved Microwave Conductivity (FP-TRMC): This is a contactless method that probes the conductivity of the material following photoexcitation. scribd.comtsijournals.com
The choice of technique depends on the material's properties, such as its resistance and mobility, as well as the specific information required. researchgate.net
Interactive Data Table: Charge Transport Properties of Related Materials
| Material | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Measurement Technique | Reference |
| mDBF | 1.1 x 10⁻³ | - | SCLC | mdpi.com |
| bDBF | 2.9 x 10⁻³ | - | SCLC | mdpi.com |
| tDBF | 9.1 x 10⁻³ | - | SCLC | mdpi.com |
| Doped Spiro-OMeTAD | 6.4 x 10⁻⁴ | - | SCLC | mdpi.com |
| P3HT:PCBM (10:90) | ~10⁻³ - 10⁻² | ~10⁻³ - 10⁻² | TOF | arxiv.org |
Optoelectronic Applications of N Phenyl 3 Dibenzothiophenamine in Advanced Devices
Functionality as Host Materials in Organic Light-Emitting Diodes (OLEDs)
N-phenyl-3-dibenzothiophenamine and its derivatives are extensively explored as host materials in the emissive layer of OLEDs. The host material's primary function is to provide a medium for the guest emitter molecules, facilitating efficient charge transport and recombination to generate light.
Host Requirements for Phosphorescent OLEDs (PhOLEDs)
In PhOLEDs, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the host material must meet stringent criteria. A critical requirement is that the host's triplet energy (T1) must be higher than that of the phosphorescent guest emitter. This prevents the back-transfer of energy from the guest to the host, which would otherwise quench the phosphorescence. The rigid structure of the dibenzothiophene (B1670422) unit contributes to a high triplet energy, making its derivatives suitable hosts for high-energy (blue) phosphorescent emitters.
Furthermore, a good host material should possess bipolar charge transport properties, meaning it can efficiently transport both holes and electrons. This balanced charge flux within the emissive layer ensures that the recombination zone is wide and confined within the layer, leading to high efficiency and reduced efficiency roll-off at high brightness. Dibenzothiophene derivatives incorporating both hole-transporting units like carbazole (B46965) and electron-transporting moieties like phosphine (B1218219) oxide have demonstrated high quantum efficiencies, with some deep blue PhOLEDs achieving external quantum efficiencies of up to 20.2%. rsc.org
Host Design for Thermally Activated Delayed Fluorescence (TADF) OLEDs
Thermally activated delayed fluorescence (TADF) emitters represent a third generation of OLED materials that also enable 100% internal quantum efficiency without the need for heavy metals like iridium used in PhOLEDs. For TADF OLEDs, the host material plays a similarly critical role. A high triplet energy is essential to facilitate the reverse intersystem crossing (RISC) process, where triplet excitons are upconverted to emissive singlet excitons.
Bipolar host materials are also highly desirable for TADF devices to ensure a balanced charge carrier injection and transport, leading to efficient exciton (B1674681) formation on the TADF guest molecules. elsevierpure.com The use of electron-transporting (n-type) hosts can be particularly advantageous as they often have deep highest occupied molecular orbital (HOMO) energy levels, which helps in suppressing the formation of high-energy excitons that can degrade the device. researchgate.net The design of host materials with a non-planar or twisted structure, which can be achieved by linking donor and acceptor units at specific positions, helps to maintain a high triplet energy by minimizing intermolecular interactions. nih.gov
Exciton Management and Energy Transfer Dynamics at the Emitter-Host Interface
Efficient exciton management at the emitter-host interface is paramount for high-performance OLEDs. The host material must facilitate efficient Förster or Dexter energy transfer to the guest emitter. Förster transfer is a long-range dipole-dipole interaction that transfers energy from singlet excitons on the host to the guest, while Dexter transfer is a short-range process involving electron exchange, which is the primary mechanism for transferring triplet exciton energy.
The molecular design of the host, such as the strategic placement of donor and acceptor moieties, influences the electronic coupling between the host and guest, thereby affecting the energy transfer rates. A well-designed host minimizes non-radiative decay pathways and prevents exciton quenching processes like triplet-triplet annihilation, where two triplet excitons interact to produce one lower-energy singlet exciton, leading to a loss of energy. The use of host materials with high thermal and morphological stability is also crucial for maintaining the integrity of the emitter-host interface and ensuring long operational lifetimes for the devices.
Exploration in Organic Photovoltaic (OPV) Cells
While more commonly used in OLEDs, the constituent parts of this compound, namely triphenylamine (B166846) and dibenzothiophene derivatives, are also explored in the context of organic photovoltaic (OPV) cells. In OPVs, materials with good hole-transporting properties are essential for efficiently extracting charge carriers generated upon light absorption.
Triphenylamine-based molecules are well-known for their excellent hole-transporting capabilities and are frequently used as donor materials or as hole-transporting layers (HTLs) in OPV devices. researchgate.net The role of the HTL is to selectively transport holes from the active layer to the anode while blocking electrons, thus preventing charge recombination at the electrode interface.
Dibenzothiophene-based polymers and small molecules have been investigated as donor materials in bulk heterojunction solar cells. researchgate.net Their rigid and planar structure can promote ordered molecular packing, which is beneficial for charge transport. The electronic properties of these materials can be tuned by chemical modification to optimize their absorption spectra and energy levels to match those of the acceptor material, typically a fullerene derivative or a non-fullerene acceptor.
Integration in Organic Thin-Film Transistors (OTFTs)
Organic thin-film transistors (OTFTs) are key components in flexible and transparent electronics, such as displays, sensors, and RFID tags. The performance of an OTFT is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel.
Dibenzothiophene and its derivatives have emerged as promising p-type semiconductors for OTFTs. researchgate.netrsc.org The rigid, fused-ring structure of dibenzothiophene promotes strong intermolecular π-π stacking in the solid state, which facilitates efficient charge hopping between adjacent molecules, leading to high charge carrier mobilities. Researchers have reported that OTFTs based on dibenzothiophene derivatives can achieve high field-effect mobilities and excellent on/off current ratios. researchgate.net The stability of the organic semiconductor in air is another critical factor for practical applications, and some dibenzothiophene-based materials have shown good environmental stability. rsc.orgnih.gov
| Device Type | Material | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| OTFT | Dibenzothiophene derivative | 0.08 | 10⁵ | researchgate.net |
| OTFT | 2,7-divinyl elsevierpure.combenzothieno[3,2-b]benzothiophene | up to 0.4 | - | rsc.org |
| OTFT | 2-Dodecyl-7-phenyl elsevierpure.combenzothieno[3,2-b] elsevierpure.combenzothiophene | up to 4.80 | - | nih.gov |
Device Physics and Performance Optimization in Organic Electronic Devices
The performance of organic electronic devices incorporating this compound or its derivatives is governed by a complex interplay of factors related to the material's intrinsic properties and the device architecture. Optimization of these devices involves a multi-faceted approach.
In OLEDs, achieving a high power efficiency requires not only a high quantum efficiency but also a low driving voltage. This can be accomplished by optimizing the energy level alignment between the different layers of the device to ensure efficient charge injection and by using materials with high charge carrier mobility to reduce the bulk resistance of the organic layers. The morphology of the emissive layer, including the dispersion of the guest emitter within the host matrix, also plays a crucial role and can be controlled through the deposition process.
For OTFTs, the performance is highly sensitive to the quality of the interface between the organic semiconductor and the dielectric layer. nih.gov Surface treatments of the dielectric are often employed to promote the growth of a well-ordered semiconductor film with large crystalline domains, which minimizes charge trapping at the interface and enhances charge carrier mobility. The choice of the gate dielectric material itself can also significantly impact the device performance. nih.gov
In all organic electronic devices, the long-term operational stability is a key challenge. Degradation can occur through various mechanisms, including chemical reactions with atmospheric oxygen and water, morphological changes in the thin films, and electrical stress-induced degradation. The development of intrinsically stable materials like this compound, with high glass transition temperatures and robust chemical structures, is a critical step towards the realization of durable and reliable organic electronic devices.
Photophysical Properties and Exciton Dynamics of N Phenyl 3 Dibenzothiophenamine
Photoluminescence Emission Characteristics and Pathways
N-phenyl-3-dibenzothiophenamine and its derivatives are notable for their photoluminescence properties, which are central to their applications in organic electronics. The emission characteristics are governed by the nature of the excited states and the pathways through which these states relax.
The photoluminescence of these molecules typically involves emission from the first excited singlet state (S1) back to the ground state (S0), a process known as fluorescence. In some cases, these molecules can also exhibit delayed fluorescence, a phenomenon where non-emissive triplet excitons are converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This thermally activated delayed fluorescence (TADF) is a key mechanism for achieving high internal quantum efficiencies in organic light-emitting diodes (OLEDs).
The emission spectra of this compound derivatives can be influenced by the molecular structure and the surrounding environment. For instance, the introduction of different substituent groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color.
The primary photoluminescence pathways include:
Fluorescence: Direct radiative decay from the S1 state to the S0 state.
Intersystem Crossing (ISC): A non-radiative transition from a singlet state to a triplet state (e.g., S1 to T1).
Reverse Intersystem Crossing (RISC): A thermally activated transition from a triplet state to a singlet state (e.g., T1 to S1), which is crucial for TADF.
Phosphorescence: Radiative decay from the T1 state to the S0 state, which is typically weak at room temperature for purely organic molecules.
Triplet State Energy Levels and Their Significance for Exciton (B1674681) Utilization
Triplet excited states play a critical role in the functionality of organic electronic devices. nih.gov In conventional fluorescent OLEDs, only the singlet excitons (25% of the total excitons formed under electrical excitation) can emit light, limiting the internal quantum efficiency. aps.org However, materials capable of harvesting triplet excitons can theoretically achieve 100% internal quantum efficiency. aps.org
The energy of the lowest triplet state (T1) is a crucial parameter. For efficient TADF to occur, the energy gap between the S1 and T1 states (ΔEST) must be small enough to allow for efficient RISC. A small ΔEST facilitates the thermal up-conversion of triplet excitons to singlet excitons, which can then decay radiatively.
The design of molecules with small ΔEST often involves creating a significant spatial separation between the HOMO and LUMO. In donor-acceptor (D-A) type molecules, this can be achieved by using sterically hindered connections between the donor and acceptor moieties, leading to a twisted intramolecular charge transfer (TICT) state. This separation reduces the exchange energy between the singlet and triplet states, thus minimizing ΔEST.
The presence of local triplet states (³LE) is also vital for efficient TADF. nih.gov The electronic coupling between the charge-transfer singlet state (¹CT) and a nearby ³LE state strongly influences the TADF efficiency. nih.gov Minimizing the energy gap between the emissive ¹CT state and any underlying local triplet states is a key strategy in designing new TADF emitters. nih.gov
Analysis of Exciton Recombination and Annihilation Processes
Exciton recombination is the process where an electron and a hole (forming an exciton) recombine to release energy, which can be in the form of light (radiative recombination) or heat (non-radiative recombination). In OLEDs, efficient radiative recombination is desired.
However, at high current densities, various exciton annihilation processes can occur, leading to a decrease in device efficiency, a phenomenon known as "efficiency roll-off". These annihilation processes are significant loss mechanisms.
The main exciton annihilation processes include:
Singlet-Triplet Annihilation (STA): The interaction between a singlet exciton and a triplet exciton, which typically results in the non-radiative decay of both excitons. nih.govarxiv.orgnih.gov This process is a major contributor to efficiency roll-off in TADF-based OLEDs due to the long lifetime of triplet excitons. researchgate.net
Triplet-Triplet Annihilation (TTA): The interaction between two triplet excitons, which can lead to the formation of a higher-energy singlet or triplet exciton, or non-radiative decay. nih.govncku.edu.tw In some cases, TTA can be a useful process for up-conversion, but in high-brightness OLEDs, it is primarily a loss mechanism. researchgate.net
Exciton-Exciton Annihilation (EEA): A general term for processes where two excitons interact, leading to the non-radiative decay of at least one of them. nih.govaps.orgescholarship.org
The long lifetime of triplet excitons in TADF materials makes them particularly susceptible to annihilation processes. aps.org The accumulation of triplet excitons increases the probability of STA and TTA, which become dominant at high current densities and contribute significantly to efficiency roll-off. aps.orgresearchgate.net
Environmental Effects on Molecular Photophysics
The photophysical properties of this compound and related molecules can be significantly influenced by their local environment. Factors such as solvent polarity, viscosity, and temperature can alter the emission characteristics.
Solvatochromism: This refers to the change in the color of a substance's emission or absorption spectrum with a change in the polarity of the solvent. For D-A type molecules, an increase in solvent polarity often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is because the more polar solvent stabilizes the charge-transfer character of the excited state to a greater extent than the ground state, thus lowering the energy of the excited state. Studies on similar N-phenylamine derivatives have shown that the fluorescence decay can become heterogeneous and emission wavelength-dependent in polar viscous solvents due to dielectric relaxation. nih.gov
Rigidochromism: The rigidity of the surrounding medium can also affect the photophysical properties. In a rigid matrix, non-radiative decay pathways that involve molecular motion (like torsional vibrations) can be suppressed, leading to an increase in the photoluminescence quantum yield.
Temperature: Temperature can have a complex effect. For TADF emitters, an increase in temperature generally enhances the rate of RISC, leading to a shorter delayed fluorescence lifetime and potentially higher efficiency. However, higher temperatures can also activate non-radiative decay channels, which can quench the emission.
The environment provided by a host matrix in an OLED is crucial. The polarity and rigidity of the host can influence the energy levels of the guest emitter and the efficiency of TADF. nih.gov For instance, using a host with weak polarity can promote the generation of dual delayed fluorescence, which can help to reduce the concentration of triplet excitons and suppress annihilation processes. nih.gov
Strategies for Enhancing Quantum Efficiency and Suppressing Efficiency Roll-Off
Improving the external quantum efficiency (EQE) and mitigating the efficiency roll-off are major goals in the development of OLEDs based on this compound and other TADF emitters. Several strategies are being pursued to achieve this.
Molecular Design:
Minimizing ΔEST: As discussed earlier, designing molecules with a small singlet-triplet energy gap is fundamental for efficient TADF. This is often achieved through the D-A approach with sterically hindered linkages.
Optimizing Donor and Acceptor Strength: The choice of donor and acceptor units affects the HOMO and LUMO energy levels, the emission color, and the charge-transfer character of the excited state.
Enhancing Rigidity: Incorporating rigid structural elements into the molecular design can suppress non-radiative decay pathways and improve the quantum yield. A D–A3 design strategy, for example, can exploit a high density of excited states to achieve faster triplet harvesting rates. rsc.org
Device Engineering:
Host Material Selection: The choice of the host material is critical. A host with appropriate energy levels can facilitate efficient energy transfer to the TADF emitter. Bipolar host materials can help to widen the recombination zone, reducing the local exciton concentration. researchgate.net
Device Architecture: Optimizing the device structure, including the thickness of the various layers and the use of charge-generation layers in tandem structures, can improve charge balance and light outcoupling. researchgate.net Tandem OLEDs can enhance brightness while maintaining high efficiency. researchgate.net
Pulsed Operation: Operating the OLED under a pulsed current can suppress efficiency roll-off by managing the accumulation of triplet excitons. aps.orgresearchgate.net This technique allows for a time window where RISC dominates over triplet annihilation. aps.org
Managing Exciton Annihilation:
Reducing Exciton Concentration: Strategies that reduce the local concentration of excitons, such as using bulky substituents on the emitter molecules to prevent aggregation or employing exciplex-forming hosts to broaden the recombination zone, can help to suppress annihilation processes. researchgate.net
Accelerating RISC: Increasing the rate of reverse intersystem crossing reduces the lifetime of triplet excitons, thereby lowering their steady-state concentration and the probability of annihilation.
Structure Property Relationships and Molecular Design Principles for Optoelectronic Performance
Impact of N-Phenyl Ring Orientation on Electronic and Optical Behavior
The orientation of the N-phenyl ring relative to the dibenzothiophene (B1670422) core is expected to have a significant impact on the electronic and optical properties of N-phenyl-3-dibenzothiophenamine. The dihedral angle between these two moieties governs the extent of π-conjugation. A more planar conformation would lead to a smaller HOMO-LUMO gap, resulting in a red-shift of absorption and emission spectra. Conversely, a more twisted orientation would disrupt π-conjugation, leading to a larger energy gap and blue-shifted optical properties. This conformational flexibility can also influence the material's processability and its solid-state packing, which are critical for device fabrication and performance. However, without specific experimental or computational data on the preferred conformation of this compound, these effects remain theoretical.
Influence of the Dibenzothiophene Core on Charge Delocalization and Stability
The dibenzothiophene unit is known to be a rigid and planar aromatic structure with good thermal and chemical stability. The sulfur atom in the dibenzothiophene core can participate in π-conjugation, contributing to charge delocalization across the molecule. This delocalization is crucial for efficient charge transport, a key requirement for hole-transporting materials in OLEDs. The inherent rigidity of the dibenzothiophene core helps to prevent non-radiative decay pathways, which can enhance the photoluminescence quantum yield. While these are known attributes of the dibenzothiophene moiety, the extent to which these properties are manifested in this compound has not been specifically documented.
Systematic Investigation of Substituent Effects on Device Performance
A systematic investigation of how different substituents on either the N-phenyl ring or the dibenzothiophene core affect device performance is a common strategy in materials science. For instance, introducing electron-donating or electron-withdrawing groups can be used to tune the HOMO and LUMO energy levels, thereby optimizing charge injection and transport properties. However, for this compound itself, there is a lack of published studies detailing the effects of such substitutions. Research on related phthalimide (B116566) derivatives has shown that substituents can significantly influence oxidation and reduction potentials. bohrium.com
Molecular Engineering for Tunable Energy Levels and Balanced Charge Injection/Transport
The ability to tune the frontier molecular orbital (HOMO and LUMO) energy levels is a cornerstone of molecular engineering for optoelectronic materials. By strategically modifying the chemical structure, it is possible to align the energy levels of the material with those of adjacent layers in a device, facilitating efficient charge injection and transport. For this compound, one could envision that modifying the N-phenyl group or the dibenzothiophene core would allow for such tuning. However, the absence of experimental data, such as cyclic voltammetry measurements, for this specific compound makes it impossible to provide concrete values for its energy levels or to propose specific molecular engineering strategies based on its known performance.
Correlation between Molecular Architecture, Solid-State Organization, and Device Efficiency
The relationship between a molecule's three-dimensional structure, its arrangement in the solid state, and the ultimate efficiency of a device is a complex but critical area of study. The way molecules of this compound pack in a thin film will dictate the intermolecular electronic coupling and, consequently, the charge mobility. Factors such as the potential for π-π stacking or the formation of amorphous versus crystalline domains are determined by the molecular architecture. Unfortunately, there are no publicly available reports on the crystal structure or solid-state morphology of this compound, preventing any correlation with device efficiency.
Future Research Directions and Emerging Paradigms for N Phenyl 3 Dibenzothiophenamine
Development of Novel Hybrid Materials Incorporating N-phenyl-3-dibenzothiophenamine
The integration of organic molecules like this compound into hybrid organic-inorganic material systems, particularly perovskite solar cells (PSCs), represents a promising frontier. As a potential hole transport material (HTM), this compound can play a crucial role in enhancing the efficiency and stability of these devices.
Future research will likely focus on the rational design of this compound derivatives to optimize their performance in hybrid solar cells. For instance, studies on other dibenzothiophene-based HTMs have shown that asymmetric peripheral substituents on the dibenzo[b,d]thiophene core can lead to highly efficient inverted tin-lead perovskite solar cells. acs.org One such study reported that an HTM based on a TPA-DBT-DTPA structure achieved a power conversion efficiency (PCE) of 22.4%, outperforming the standard PEDOT:PSS control device. acs.org The improved performance was attributed to better film formation and more efficient hole extraction and transport. acs.org
Similarly, derivatives incorporating the dibenzo[b,d]thiophene 5,5-dioxide (DBTDO) core have demonstrated significant potential. nih.gov By engineering the donor units attached to the DBTDO core, researchers have created HTMs that form smoother films, facilitate the growth of dense perovskite layers, and passivate defects at the device interface. nih.gov A device using one such HTM, TPA-DBTDO-DTPA, achieved a PCE of 22.6% and exhibited enhanced long-term stability, retaining over 75% of its initial efficiency after 1000 hours in a nitrogen environment. nih.gov
These findings suggest that future work on this compound for hybrid materials should explore:
Molecular engineering: Introducing various electron-donating or -withdrawing groups to the phenyl or dibenzothiophene (B1670422) moieties to fine-tune the HOMO/LUMO energy levels for better alignment with the perovskite active layer.
Interfacial modification: Investigating how this compound and its derivatives interact with the perovskite surface to passivate defects and reduce non-radiative recombination.
Hybrid device architectures: Incorporating these materials into different perovskite solar cell architectures, including both conventional (n-i-p) and inverted (p-i-n) structures, to assess their versatility. nih.govnih.gov
The development of such novel hybrid materials could lead to more efficient, stable, and cost-effective solar energy conversion technologies.
Advanced In-Situ and Operando Characterization Techniques for Device Mechanism Probing
To fully understand and optimize the performance of electronic devices incorporating this compound, it is crucial to probe the dynamic processes occurring within the device during fabrication and operation. Advanced in-situ (in-place) and operando (in-operation) characterization techniques provide powerful tools to achieve this by monitoring the structural, electronic, and chemical properties of materials and interfaces in real-time. jos.ac.cn
Future research should leverage these techniques to gain a deeper understanding of devices based on this compound. Key areas of investigation include:
Film Formation and Morphology: In-situ observation of the crystallization and film formation process of this compound can be achieved using techniques like solvent vapor annealing monitored by optical microscopy. rsc.org This allows for precise control over the fabrication of single-crystal arrays, which are essential for high-performance organic electronics. rsc.org Techniques such as in-situ X-ray diffraction and selective area electron diffraction can confirm the crystalline quality and orientation of the fabricated structures. rsc.org
Electronic Structure and Energy Level Alignment: In-situ Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful tool for detecting the electronic states of organic semiconductors and their interfaces with other materials in a device. jos.ac.cn This technique can be used to directly measure the HOMO level of this compound as it is deposited, providing critical information for ensuring proper energy level alignment for efficient charge injection or extraction. jos.ac.cn
Charge Carrier Dynamics: To probe the efficiency of charge extraction and transport, steady-state and time-resolved photoluminescence (PL) spectroscopy are invaluable. nih.gov By comparing the PL of a perovskite layer with and without the this compound HTL, one can determine the effectiveness of hole quenching, which is indicative of efficient charge transfer. acs.orgnih.gov Faster PL decay times suggest more rapid hole extraction and transport, which helps to minimize charge recombination. acs.org
Device Degradation Mechanisms: Operando techniques can be employed to study the degradation mechanisms of devices under operational stress (e.g., continuous illumination or applied bias). By monitoring changes in the chemical composition and electronic structure of the this compound layer and its interfaces, researchers can identify the root causes of device failure and develop strategies to improve long-term stability.
The application of a suite of in-situ and operando characterization techniques will provide a comprehensive picture of the structure-property-performance relationships in this compound-based devices, paving the way for targeted improvements in their design and fabrication.
Leveraging Machine Learning and AI for Accelerated Material Discovery and Design
The traditional approach to materials discovery, which relies on chemical intuition and trial-and-error experimentation, is often time-consuming and expensive. schrodinger.com The vast chemical space of possible derivatives of this compound presents a significant challenge for comprehensive experimental exploration. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative paradigms for accelerating the discovery and design of new materials with desired properties.
For this compound, ML and AI can be leveraged in several ways:
High-Throughput Virtual Screening: By creating a large virtual library of this compound derivatives with different functional groups, ML models can be trained to predict key properties such as HOMO/LUMO energy levels, reorganization energy, and charge mobility. researchgate.net These models, trained on data from quantum mechanical calculations or existing experimental literature, can rapidly screen thousands of candidate molecules, identifying the most promising ones for synthesis and experimental validation. schrodinger.comresearchgate.net
Predictive Modeling of Device Performance: ML models can be developed to predict the power conversion efficiency (PCE) of solar cells based on the features of the hole-transporting material (HTM). nih.govacs.org Researchers have successfully created datasets of perovskite solar cells with various HTMs and used them to train models that can predict PCE with reasonable accuracy. acs.org Such models can incorporate a wide range of features, including molecular fingerprints, structural properties, electronic properties, and even device architecture. nih.gov This approach can be used to screen potential this compound derivatives and prioritize those with the highest predicted performance.
Generative Models for Novel Compound Design: Beyond screening existing structures, generative AI models can design entirely new molecules with optimized properties. researchgate.net These models can learn the underlying chemical rules and structure-property relationships from a given dataset and then generate novel molecular structures that are predicted to have superior performance. This "inverse design" approach can guide synthetic chemists toward unexplored yet highly promising derivatives of this compound.
Data-Driven Insights into Structure-Property Relationships: By analyzing the patterns learned by ML models, researchers can gain deeper insights into the complex relationships between molecular structure and material properties. researchgate.net For example, an analysis of a trained model might reveal that certain chemical fragments or substituent positions on the dibenzothiophene core have a particularly strong positive or negative correlation with hole mobility or device efficiency. acs.orgresearchgate.net This knowledge can then inform more intuitive and targeted molecular design strategies.
The integration of ML and AI into the research workflow for this compound promises to significantly shorten the development cycle for new, high-performance materials for organic electronics.
Sustainable Synthesis and Processing Methodologies for Organic Electronics
As organic electronics move closer to large-scale commercialization, the environmental impact of material synthesis and device fabrication becomes a critical consideration. Future research on this compound must embrace the principles of green chemistry to ensure that the developed technologies are sustainable.
Key areas for advancing sustainable methodologies include:
Greener Synthetic Routes: The synthesis of dibenzothiophene derivatives often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. rsc.orgrsc.org While effective, these reactions can involve toxic reagents and generate metallic waste. Future research should focus on developing more environmentally benign catalytic systems, such as those using more abundant and less toxic metals or even metal-free reaction conditions. A recently developed palladium(II)-catalyzed method for synthesizing dibenzothiophene derivatives that proceeds via the cleavage of C-H and C-S bonds without the need for an external stoichiometric oxidant is a step in this direction. rsc.org
Alternative Solvents and Reaction Conditions: Many organic reactions are performed in hazardous chlorinated solvents. The adoption of greener solvents, such as water, supercritical CO2, or bio-based solvents, is a key principle of green chemistry. mdpi.com For example, the development of an aqueous-processed hole-transport layer of copper(I) thiocyanate (B1210189) (CuSCN) demonstrates the feasibility of moving away from hazardous organic solvents in device fabrication. advancedsciencenews.com Research into the solubility and processing of this compound in such green solvents is essential. rsc.org Additionally, alternative energy sources like microwave irradiation and ultrasound, as well as mechanochemical methods (ball milling), can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org
Atom Economy and Waste Reduction: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. mdpi.com This minimizes the generation of by-products and waste. Developing catalytic cycles that are highly efficient and produce minimal waste is a primary goal.
Design for Degradation and Recycling: To address the growing issue of electronic waste, future organic electronic materials should be designed for easier degradation or recycling at the end of their life cycle. mdpi.com This involves designing molecules that can be broken down into non-toxic components under specific conditions or developing processes to recover and reuse valuable materials from discarded devices.
By integrating these sustainable practices into the research and development of this compound, the field of organic electronics can advance in a more environmentally responsible manner.
Integration into Next-Generation Flexible and Transparent Electronic Systems
The unique properties of organic semiconductors, such as their inherent flexibility and potential for transparency, make them ideal candidates for a new generation of electronic devices. This compound and its derivatives, with their robust thermal and chemical stability, are well-suited for exploration in these emerging applications. rsc.org
Future research should focus on the integration of this compound into flexible and transparent systems:
Flexible Devices: The light weight and mechanical flexibility of organic materials allow for the fabrication of devices on plastic substrates like polyethylene (B3416737) terephthalate (B1205515) (PET). tandfonline.comresearchgate.net Research has already demonstrated the fabrication of flexible organic solar cells using a dibenzothiophene derivative as the photoactive donor. tandfonline.com Future work should explore the performance of this compound as a hole transport layer in flexible perovskite and organic solar cells. mdpi.comresearchgate.net This will require optimizing the deposition of the material onto flexible substrates to ensure good film quality and robust performance under mechanical stress.
Wearable and Implantable Devices: The combination of flexibility and potential biocompatibility opens the door for using dibenzothiophene-based materials in wearable sensors and implantable bioelectronic devices. The stable electronic properties of this compound could be advantageous for long-term sensing applications.
The successful integration of this compound into these next-generation electronic systems will depend on a multi-faceted research approach that combines molecular design, device engineering, and advanced characterization to optimize performance, stability, and functionality in these demanding applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
